1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid is an organic compound with a unique structure that includes a pyrazole ring, a carboxylic acid group, and a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-methyl-2-(methylamino)-2-oxoethyl derivatives with pyrazole-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-oxoimidazolidine-4-carboxylic acid: A structural analogue with similar functional groups.
Thiazole derivatives: Compounds with a thiazole ring that exhibit similar chemical reactivity.
Levofloxacin related compounds: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness
1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1006494-51-4 |
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Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-[1-(methylamino)-1-oxopropan-2-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c1-5(7(12)9-2)11-4-6(3-10-11)8(13)14/h3-5H,1-2H3,(H,9,12)(H,13,14) |
InChI Key |
SEAHACYSDCCVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)N1C=C(C=N1)C(=O)O |
Origin of Product |
United States |
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